molecular formula C22H17N3 B7757562 (E)-2-(1-ethylbenzimidazol-2-yl)-3-naphthalen-1-ylprop-2-enenitrile

(E)-2-(1-ethylbenzimidazol-2-yl)-3-naphthalen-1-ylprop-2-enenitrile

Cat. No.: B7757562
M. Wt: 323.4 g/mol
InChI Key: ZVOWNOJWQXWDOZ-NBVRZTHBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-(1-ethylbenzimidazol-2-yl)-3-naphthalen-1-ylprop-2-enenitrile is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, material science, and catalysis . This particular compound features a benzimidazole moiety linked to a naphthalene ring through a propenenitrile group, which imparts unique chemical and physical properties.

Preparation Methods

The synthesis of (E)-2-(1-ethylbenzimidazol-2-yl)-3-naphthalen-1-ylprop-2-enenitrile typically involves the condensation of 1-ethylbenzimidazole with a suitable naphthalene derivative under specific reaction conditions. The process may include steps such as:

    Condensation Reaction: The initial step involves the condensation of 1-ethylbenzimidazole with a naphthalene aldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.

    Cyclization: The intermediate product undergoes cyclization to form the benzimidazole ring.

    Nitrile Formation:

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

(E)-2-(1-ethylbenzimidazol-2-yl)-3-naphthalen-1-ylprop-2-enenitrile can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of (E)-2-(1-ethylbenzimidazol-2-yl)-3-naphthalen-1-ylprop-2-enenitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells. The formation of reactive oxygen species (ROS) and subsequent DNA strand breaks are also part of its mechanism .

Comparison with Similar Compounds

Similar compounds to (E)-2-(1-ethylbenzimidazol-2-yl)-3-naphthalen-1-ylprop-2-enenitrile include other benzimidazole derivatives such as:

These compounds share the benzimidazole core structure but differ in their substituents and specific applications, highlighting the versatility and importance of benzimidazole derivatives in various fields.

Properties

IUPAC Name

(E)-2-(1-ethylbenzimidazol-2-yl)-3-naphthalen-1-ylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3/c1-2-25-21-13-6-5-12-20(21)24-22(25)18(15-23)14-17-10-7-9-16-8-3-4-11-19(16)17/h3-14H,2H2,1H3/b18-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVOWNOJWQXWDOZ-NBVRZTHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1C(=CC3=CC=CC4=CC=CC=C43)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C2=CC=CC=C2N=C1/C(=C/C3=CC=CC4=CC=CC=C43)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.